CDDO-trifluoroethyl amide is derived from oleanolic acid through a series of synthetic modifications. It belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures. The specific classification of CDDO-trifluoroethyl amide falls under synthetic triterpenoids, which are designed to enhance biological activity compared to their natural counterparts.
The synthesis of CDDO-trifluoroethyl amide involves several steps that modify the oleanolic acid backbone. The process typically includes:
CDDO-trifluoroethyl amide features a complex molecular structure characterized by a triterpenoid core with specific functional groups that enhance its biological activity. The molecular formula is typically represented as . Key structural elements include:
The three-dimensional conformation of CDDO-trifluoroethyl amide allows it to effectively bind to target proteins involved in cellular signaling pathways .
CDDO-trifluoroethyl amide exhibits a range of chemical reactivity due to its functional groups. Notable reactions include:
The mechanism of action for CDDO-trifluoroethyl amide primarily involves activation of the Nrf2 pathway, which leads to increased expression of antioxidant genes. This process can be summarized as follows:
CDDO-trifluoroethyl amide exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for pharmaceutical applications .
CDDO-trifluoroethyl amide has demonstrated potential applications in various scientific fields:
CDDO-trifluoroethylamide (CDDO-TFEA) is a potent synthetic triterpenoid derivative that modulates the Nrf2/KEAP1 signaling axis through targeted molecular interactions. Under basal conditions, the cytosolic repressor KEAP1 facilitates the ubiquitination and proteasomal degradation of the transcription factor Nrf2. CDDO-TFEA covalently modifies specific cysteine residues (notably C151, C273, and C288) within KEAP1's BTB and IVR domains, inducing conformational changes that disrupt the KEAP1-CUL3 ubiquitin ligase complex [1] [5]. This inhibition stabilizes Nrf2, allowing its nuclear translocation.
Once in the nucleus, Nrf2 forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of over 250 cytoprotective genes. This upregulates expression of phase II detoxifying enzymes (NAD(P)H quinone oxidoreductase 1), antioxidant proteins (glutathione synthetase, heme oxygenase-1), and xenobiotic transporters [2] [3]. In vitro studies using NSC-34 motor neuron cells expressing mutant SOD1 (G93A) demonstrated that CDDO-TFEA (300 nM) significantly enhances nuclear Nrf2 accumulation and subsequent transcriptional activity within 24 hours [3] [4].
Table 1: Key Cysteine Residues in KEAP1 Targeted by CDDO-TFEA
Domain | Cysteine Residue | Functional Consequence | Downstream Targets |
---|---|---|---|
BTB | C151 | Disrupts KEAP1-CUL3 binding | NQO1, GCLC |
IVR | C273 | Alters redox sensing | HO-1, GSTs |
IVR | C288 | Stabilizes Nrf2 | SOD, GSH |
Beyond Nrf2 activation, CDDO-TFEA uniquely targets the transcriptional repressor BACH1 (BTB and CNC homology 1). BACH1 represses genes involved in antioxidant responses, including HMOX1 (encoding heme oxygenase-1), by competing with Nrf2 for ARE binding sites. CDDO-TFEA—but not its parent compound CDDO—induces BACH1 nuclear export via a non-canonical mechanism. Treatment with CDDO-TFEA promotes BACH1 phosphorylation and its subsequent cytoplasmic sequestration, thereby relieving repression of ARE-driven genes [1] [4].
This dual inhibition (KEAP1 and BACH1) creates a synergistic effect: In lung cancer models, CDDO-TFEA impaired cell invasion in a BACH1-dependent but NRF2-independent manner, highlighting BACH1 as a distinct therapeutic target [1]. The cytoplasmic accumulation of BACH1 correlates with a 5–8-fold increase in HMOX1 transcription compared to Nrf2 activation alone, significantly amplifying cellular antioxidant capacity [1] [4].
Table 2: BACH1-Regulated Genes Modulated by CDDO-TFEA
Gene | Function | Regulation by CDDO-TFEA | Biological Outcome |
---|---|---|---|
HMOX1 | Heme catabolism, antioxidant | ↑↑ (Derepression) | Reduced oxidative stress |
FTH1 | Iron sequestration | ↑ | Inhibition of ferroptosis |
SLC7A11 | Cystine/glutamate antiporter | ↑ | Glutathione synthesis |
CDDO-TFEA orchestrates crosstalk between the Nrf2/ARE pathway and pro-inflammatory NF-κB signaling. Nuclear Nrf2 directly inhibits NF-κB activation by:
In glioblastoma (GBM8401) models, CDDO-TFEA (1.5–2 μM) reduced TNF-α-driven invasion and suppressed metalloproteinase-9 (MMP-9) via Nrf2-mediated inhibition of NF-κB DNA binding [6]. This intersectional regulation underlies CDDO-TFEA’s efficacy in neuroinflammatory contexts, such as ALS, where it decreases glial production of NO and prostaglandins [3] [4].
CDDO-TFEA concurrently targets oxidative stress and inflammation through interconnected mechanisms:
Table 3: Nrf2/NF-κB Interplay in CDDO-TFEA-Mediated Anti-Inflammatory Effects
Nrf2-Dependent Mechanism | NF-κB Inflammatory Target | Biological Consequence |
---|---|---|
CBP sequestration | TNF-α, IL-6 genes | ↓ Pro-inflammatory cytokines |
IκBα stabilization | p65/p50 nuclear translocation | ↓ COX-2, iNOS expression |
HO-1 induction | TLR4 signaling | ↓ Macrophage activation |
ROS scavenging | NLRP3 inflammasome | ↓ Caspase-1/IL-1β maturation |
In ALS mouse models, this dual modulation preserved motor neuron viability, delayed symptom onset by 15 days, and extended lifespan by 20% compared to controls. The compound’s ability to cross the blood-brain barrier enhances its neurotherapeutic potential [3] [4] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7